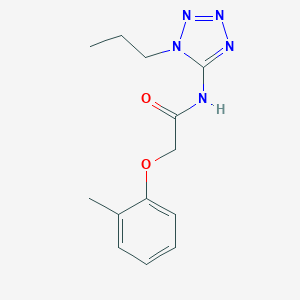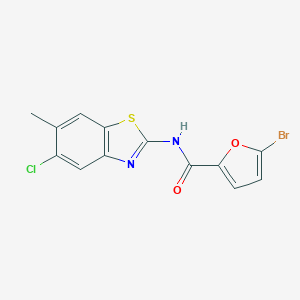![molecular formula C20H22Br2N2O3 B283765 2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283765.png)
2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide, also known as DMMPA, is a synthetic compound that belongs to the family of acetamide derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain receptors in the central nervous system, such as GABA-A and NMDA receptors.
Biochemical and Physiological Effects
2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to possess a range of biochemical and physiological effects. It has been found to decrease the frequency and duration of seizures in animal models of epilepsy, suggesting its potential as an anticonvulsant agent. It has also been shown to reduce inflammation and pain in animal models of arthritis, indicating its potential as an anti-inflammatory and analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, making it safe for use in animal studies. However, 2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has some limitations as well. Its mechanism of action is not fully understood, and it may exhibit different effects in different animal models. Additionally, its efficacy and safety in humans have not been fully evaluated.
Orientations Futures
There are several future directions for the study of 2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide. One potential direction is the development of new drugs based on its chemical structure for the treatment of epilepsy, inflammation, and pain. Another direction is the further elucidation of its mechanism of action, which could lead to a better understanding of its pharmacological effects and potential therapeutic applications. Additionally, the evaluation of its safety and efficacy in human clinical trials is needed to determine its potential as a new drug candidate.
Méthodes De Synthèse
2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide can be synthesized through a multistep process that involves the reaction of 2,4-dibromo-6-methylphenol with N-(4-(morpholin-4-ylmethyl)phenyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain 2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide in its pure form.
Applications De Recherche Scientifique
2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases and conditions.
Propriétés
Formule moléculaire |
C20H22Br2N2O3 |
|---|---|
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
2-(2,4-dibromo-6-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22Br2N2O3/c1-14-10-16(21)11-18(22)20(14)27-13-19(25)23-17-4-2-15(3-5-17)12-24-6-8-26-9-7-24/h2-5,10-11H,6-9,12-13H2,1H3,(H,23,25) |
Clé InChI |
AFUMXFHZHQQGGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)Br)Br |
SMILES canonique |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283686.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283688.png)
![2-{[3-Bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol](/img/structure/B283690.png)
![2-({3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol](/img/structure/B283691.png)
![2-({3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283693.png)
![2-({3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol](/img/structure/B283696.png)
![2-[[3-Bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]ethanol](/img/structure/B283699.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283700.png)
![2-{[3-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B283701.png)
![2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol](/img/structure/B283706.png)
![2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethanol](/img/structure/B283707.png)
![2-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283708.png)